molecular formula C8H17OP B12563066 tert-Butyl(1-ethoxyethenyl)phosphane CAS No. 161890-65-9

tert-Butyl(1-ethoxyethenyl)phosphane

Cat. No.: B12563066
CAS No.: 161890-65-9
M. Wt: 160.19 g/mol
InChI Key: SUVBEFQQJRIDHD-UHFFFAOYSA-N
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Description

tert-Butyl(1-ethoxyethenyl)phosphane is an organophosphorus compound characterized by the presence of a tert-butyl group, an ethoxy group, and a phosphane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl(1-ethoxyethenyl)phosphane can be synthesized through the reaction of tert-butylphosphine with ethyl vinyl ether under controlled conditions. The reaction typically involves the use of a catalyst to facilitate the addition of the ethoxyethenyl group to the phosphine. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl(1-ethoxyethenyl)phosphane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphane to its corresponding phosphine.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Various substituted phosphines depending on the nucleophile used.

Scientific Research Applications

tert-Butyl(1-ethoxyethenyl)phosphane has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis.

    Biology: The compound can be used in the synthesis of biologically active molecules.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl(1-ethoxyethenyl)phosphane involves its ability to act as a ligand, forming complexes with metal ions. These complexes can participate in various catalytic cycles, facilitating chemical transformations. The molecular targets include transition metal centers, and the pathways involved often include coordination and electron transfer processes.

Comparison with Similar Compounds

Similar Compounds

  • Di-tert-butylchlorophosphine
  • Tri-tert-butylphosphane
  • tert-Butyl(1-ethoxyethenyl)phosphane

Uniqueness

This compound is unique due to the presence of both a tert-butyl group and an ethoxyethenyl group, which confer distinct steric and electronic properties. This makes it a versatile ligand in coordination chemistry and catalysis, offering different reactivity and selectivity compared to other similar compounds.

Properties

CAS No.

161890-65-9

Molecular Formula

C8H17OP

Molecular Weight

160.19 g/mol

IUPAC Name

tert-butyl(1-ethoxyethenyl)phosphane

InChI

InChI=1S/C8H17OP/c1-6-9-7(2)10-8(3,4)5/h10H,2,6H2,1,3-5H3

InChI Key

SUVBEFQQJRIDHD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=C)PC(C)(C)C

Origin of Product

United States

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